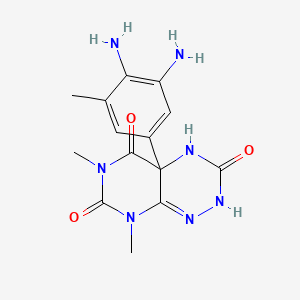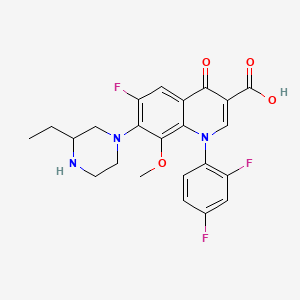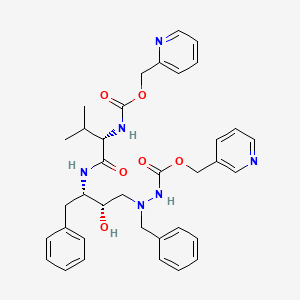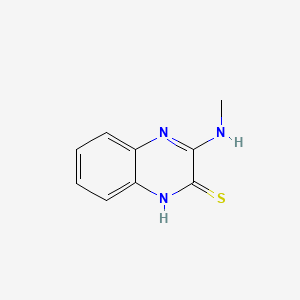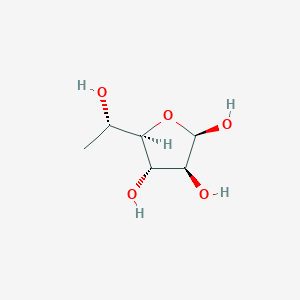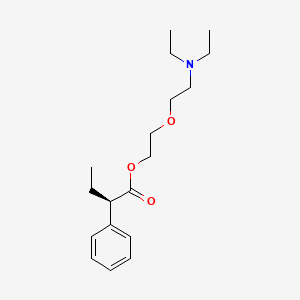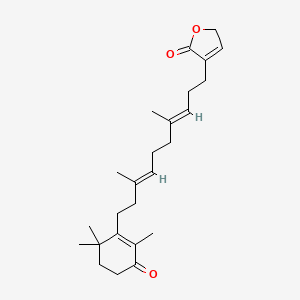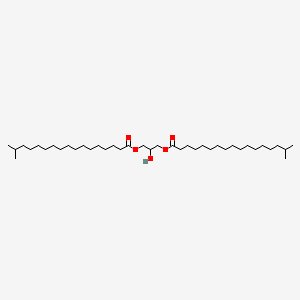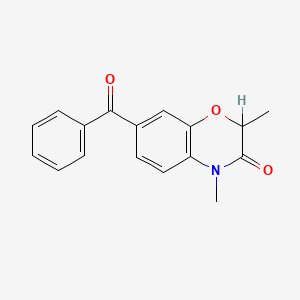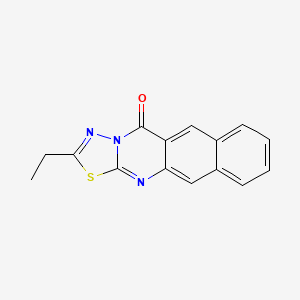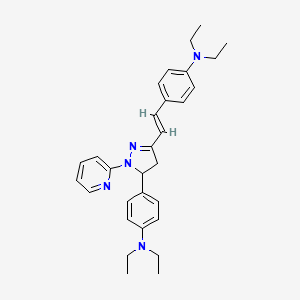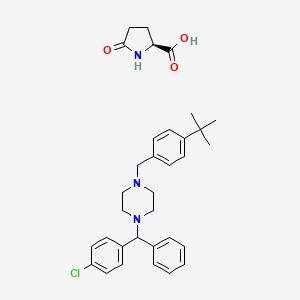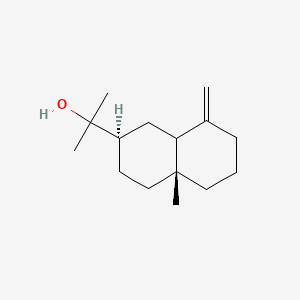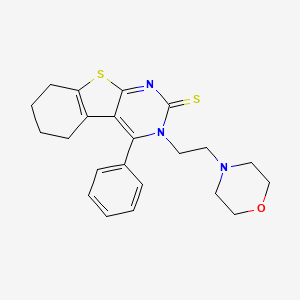
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structure allows for the investigation of binding affinities and mechanisms of action in various biological systems.
Medicine
Medically, this compound shows promise as a lead compound for the development of new drugs. Its potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial agents. Research is ongoing to explore its efficacy and safety in various clinical settings.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Pyrimidine derivatives: These compounds have a pyrimidine ring but may lack the benzothiophene moiety.
Uniqueness
What sets (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- apart is its unique combination of structural elements. The presence of both benzothiophene and pyrimidine rings, along with specific functional groups, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
128352-84-1 |
|---|---|
Fórmula molecular |
C22H25N3OS2 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
3-(2-morpholin-4-ylethyl)-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H25N3OS2/c27-22-23-21-19(17-8-4-5-9-18(17)28-21)20(16-6-2-1-3-7-16)25(22)11-10-24-12-14-26-15-13-24/h1-3,6-7H,4-5,8-15H2 |
Clave InChI |
YSEUABMQKUNJFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CCN4CCOCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


